![molecular formula C22H18N2O3S B2929961 3,5-dimethoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 313528-49-3](/img/structure/B2929961.png)
3,5-dimethoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
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Overview
Description
The compound “3,5-dimethoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups including a benzamide, a thiazole ring, and a naphthalene ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving coupling reactions, condensation reactions, and substitutions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide, thiazole, and naphthalene rings suggests a complex, multi-ring structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the benzamide group might undergo hydrolysis, the thiazole ring might participate in electrophilic substitution reactions, and the naphthalene ring might undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents, while the presence of the nonpolar naphthalene and thiazole rings might increase its solubility in nonpolar solvents .Scientific Research Applications
Antioxidant Activities
Compounds derived from similar chemical structures have been reported to exhibit antioxidant properties. These properties are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease .
Antibacterial Activities
The antibacterial activities of related compounds suggest that “3,5-dimethoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide” could potentially be used in the development of new antibacterial agents, which are increasingly important due to the rise of antibiotic-resistant bacteria .
Anti-inflammatory and Analgesic Activities
Indole derivatives, which share structural similarities with the compound , have shown anti-inflammatory and analgesic activities. This indicates potential applications in pain management and treatment of inflammatory conditions .
Synthesis of Phosphorylated Compounds
The synthesis strategies involving related naphthalene derivatives point towards applications in creating phosphorylated compounds, which have a range of uses in medicinal chemistry and drug design .
Drug Design and Development
The structural features of benzothiazole and benzamide derivatives are often explored for their potential in drug design. This compound could be investigated for its therapeutic properties and incorporated into novel pharmaceuticals .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-18-10-17(11-19(12-18)27-2)21(25)24-22-23-20(13-28-22)16-8-7-14-5-3-4-6-15(14)9-16/h3-13H,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFHSRYDKUIRLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide |
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